molecular formula C8H10ClN B1630968 (S)-1-(4-Chlorophenyl)ethylamine CAS No. 4187-56-8

(S)-1-(4-Chlorophenyl)ethylamine

Cat. No. B1630968
CAS RN: 4187-56-8
M. Wt: 155.62 g/mol
InChI Key: PINPOEWMCLFRRB-LURJTMIESA-N
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Description

“(S)-1-(4-Chlorophenyl)ethylamine” is a chemical compound with the molecular formula C8H10ClN . It is also known as 2-(4-Chlorophenyl)ethylamine . This compound is used in various scientific and industrial applications .


Molecular Structure Analysis

The molecular structure of “(S)-1-(4-Chlorophenyl)ethylamine” consists of a chlorine atom (Cl) attached to a phenyl group (C6H4), which is connected to an ethylamine group (CH2CH2NH2) . The presence of the chlorine atom and the amine group can significantly influence the compound’s reactivity and interactions with other molecules.


Physical And Chemical Properties Analysis

“(S)-1-(4-Chlorophenyl)ethylamine” is a liquid at room temperature . It has a refractive index of 1.551 (lit.) and a density of 1.106 g/mL at 25 °C (lit.) . The boiling point is 120 °C/15 mmHg (lit.) .

Scientific Research Applications

  • Field : Organic and Medicinal Chemistry

    • Application : (S)-1-(4-Chlorophenyl)ethylamine is used as a chiral auxiliary in the diastereoselective synthesis of medicinal substances and natural products .
    • Method : The compound is used as a chiral auxiliary, which means it is used in the synthesis of other compounds to control the formation of stereoisomers . The specific methods and procedures would depend on the particular synthesis being performed.
    • Results : The use of (S)-1-(4-Chlorophenyl)ethylamine as a chiral auxiliary can lead to the selective formation of one stereoisomer over another . This can be crucial in the synthesis of medicinal substances, where the biological activity can be highly dependent on the stereochemistry of the molecule .
  • Field : Bioprocessing and Cell Culture

    • Application : While the specific applications are not detailed in the source, (S)-1-(4-Chlorophenyl)ethylamine is listed under applications for bioprocessing and cell culture .
    • Method : The specific methods of application in bioprocessing and cell culture are not provided in the source .
    • Results : The outcomes of using (S)-1-(4-Chlorophenyl)ethylamine in bioprocessing and cell culture are not detailed in the source .
  • Field : Asymmetric Synthesis

    • Application : (S)-1-(4-Chlorophenyl)ethylamine is used as a chiral auxiliary in the diastereoselective synthesis of medicinal substances and natural products . It is also used as a chiral inducer .
    • Method : The compound is used in the synthesis of other compounds to control the formation of stereoisomers . The specific methods and procedures would depend on the particular synthesis being performed.
    • Results : The use of (S)-1-(4-Chlorophenyl)ethylamine as a chiral auxiliary can lead to the selective formation of one stereoisomer over another . This can be crucial in the synthesis of medicinal substances, where the biological activity can be highly dependent on the stereochemistry of the molecule .
  • Field : Catalysis

    • Application : (S)-1-(4-Chlorophenyl)ethylamine is used as a substrate in palladium catalysts on alkaline-earth supports for racemization and dynamic kinetic resolution of benzylic amines .
    • Method : The compound is used as a substrate in palladium catalysts . The specific methods and procedures would depend on the particular reaction being performed.
    • Results : The use of (S)-1-(4-Chlorophenyl)ethylamine in palladium catalysts can lead to the racemization and dynamic kinetic resolution of benzylic amines .
  • Field : Herbicide Synthesis

    • Application : (S)-1-(4-Chlorophenyl)ethylamine is used as a key intermediate for the synthesis of the corresponding acetamide, a herbicide .
    • Method : The compound is used in the synthesis of other compounds to control the formation of stereoisomers . The specific methods and procedures would depend on the particular synthesis being performed.
    • Results : The use of (S)-1-(4-Chlorophenyl)ethylamine can lead to the selective formation of one stereoisomer over another . This can be crucial in the synthesis of herbicides, where the biological activity can be highly dependent on the stereochemistry of the molecule .
  • Field : Asymmetric Reactions

    • Application : Chiral ligands with (S)-1-(4-Chlorophenyl)ethylamine moieties were applied in asymmetric reactions .
    • Method : The compound is used in the synthesis of other compounds to control the formation of stereoisomers . The specific methods and procedures would depend on the particular synthesis being performed.
    • Results : The use of (S)-1-(4-Chlorophenyl)ethylamine as a chiral auxiliary can lead to the selective formation of one stereoisomer over another . This can be crucial in the synthesis of medicinal substances, where the biological activity can be highly dependent on the stereochemistry of the molecule .

Safety And Hazards

This compound is classified as Skin Corr. 1B under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it can cause severe skin burns and eye damage . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, is recommended when handling this compound .

properties

IUPAC Name

(1S)-1-(4-chlorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,10H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PINPOEWMCLFRRB-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50962028
Record name 1-(4-Chlorophenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50962028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(4-Chlorophenyl)ethylamine

CAS RN

4187-56-8
Record name (-)-1-(4-Chlorophenyl)ethylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4187-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-4-Chlorophenylethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004187568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Chlorophenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50962028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-4-CHLOROPHENYLETHYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y5RW6RLW9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 4'-chloroacetophenone (103.3 g), formamide (98%; 123 g) and formic acid (97%; 8.3 ml) was stirred and heated at 180° C. The water produced in the reaction was removed by distillation together with some of the starting acetophenone which was separated and returned to the reaction vessel. Formic acid (70 ml total) was added in small aliquots over 8 hours. The reaction mixture was cooled and exhaustively extracted with toluene. The combined toluene extracts were washed with water, dried, filtered and the filtrate evaporated. Concentrated hydrochloric acid (70 ml) was added to the residue and the mixture boiled under reflux for 1 hour. The mixture was cooled, extracted with toluene and the aqueous layer basified with aqueous sodium hydroxide (5M). The solution was steam distilled until 1.4 1 of distillate had been collected and the distillate was extracted with ethyl acetate. The combined ethyl acetate extracts were dried, filtered and the filtrate evaporated to give an oil which was distilled to give (±)-1-(4-chlorophenyl)ethylamine, b.p. 120°-122° C. (19 mmHg). A small portion of the distillate was dissolved in dry ether and an equal volume of saturated ethereal hydrogen chloride was added. The solid formed was collected by filtration and dried to give (±)-1-(4-chlorophenyl)ethylamine hydrochloride, m.p. 186°-189° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
Y Zhang, F Cheng, H Yan, J Zheng, Z Wang - Chirality, 2018 - Wiley Online Library
The kinetic resolution of (R,S)‐1‐(4‐chlorophenyl)ethylamine was accomplished using a commercial lipase from Candida antarctica (Novozym 435). The performance of this lipase was …
Number of citations: 8 onlinelibrary.wiley.com
HM Mande, PS Ghalsasi, N Arulsamy - RSC Advances, 2015 - pubs.rsc.org
The racemic ligand rac-1-(4-fluorophenyl)ethylamine (rac-fpea) reacts with cobalt(II) chloride in the presence of hydrochloric acid forming an A2CoCl4 type salt, [rac-fpeaH]2[CoCl4] (1). …
Number of citations: 7 pubs.rsc.org
GEM Morales, ÁM Martínez, RG Pérez - academia.edu
This research deals with the synthesis of chiral imines, also known as Schiff bases, using the “Solvent Free” method of Green Chemistry, which allows the development of processes that …
Number of citations: 0 www.academia.edu
S Reemers, U Englert - Inorganic Chemistry Communications, 2002 - Elsevier
The crystal structures of three new coordination compounds have been determined by X-ray diffraction: reaction of the enantiomerically pure ligands R-1-(4 ′ -methoxyphenyl)…
Number of citations: 16 www.sciencedirect.com
T Kimura, M Khan, T Kamiyama - Journal of thermal analysis and …, 2006 - akjournals.com
Enthalpies of mixing of R - and S -enantiomers of liquid chiral compounds such as 2-aminohexane, 2-aminoheptane, 2-aminooctane, 2-aminononane, 1-(4-chlorophenyl)-ethylamine, 1-…
Number of citations: 12 akjournals.com
J Zhao, H Huo, Y Zhao, Y Guo, M Dong, Y Fu… - Chemistry of …, 2023 - ACS Publications
Chiral hybrid halide perovskites have attracted considerable attention in optoelectronics and spintronics owing to their unique optical, electric, and spin–orbit coupling (SOC) properties. …
Number of citations: 3 pubs.acs.org
R Jansen, M Knopp, W Amberg… - … Process Research & …, 2001 - ACS Publications
Process research and pilot plant processes are described for three endothelin (ET) receptor antagonists. The efficient synthesis of the parent compound Darusentan proceeds via a …
Number of citations: 37 pubs.acs.org
J Zhao, Y Zhao, Y Guo, X Zhan, J Feng… - Advanced Functional …, 2021 - Wiley Online Library
Hybrid organic–inorganic metal‐halide perovskites with diverse structure tunability are promising for nonlinear‐optical (NLO) applications, such as frequency conversion and electro‐…
Number of citations: 28 onlinelibrary.wiley.com
Q JIANG, Y ZHANG, Y ZHANG… - Chinese Journal of …, 2016 - ingentaconnect.com
Objective:To establish an HPLC method for the determination of related substances in ambrisentan tablets.Methods:The substances were analyzed by using an Agilent ZORBAX SB-Aq …
Number of citations: 0 www.ingentaconnect.com
G Hernández-Téllez, S Bernes, A Mendoza… - Acta Crystallographica …, 2016 - scripts.iucr.org
A series of thiophenes substituted in positions 2 and 5 by imine groups have been synthesized using a solvent-free approach, and their crystal structures determined. The substituents …
Number of citations: 7 scripts.iucr.org

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